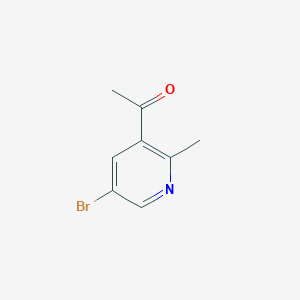

1-(5-Bromo-2-methylpyridin-3-yl)ethanone

Description

Properties

IUPAC Name |

1-(5-bromo-2-methylpyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-5-8(6(2)11)3-7(9)4-10-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXHXSRABFBHKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(5-Bromo-2-methylpyridin-3-yl)ethanone synthesis and characterization

Technical Monograph: Synthesis & Characterization of 1-(5-Bromo-2-methylpyridin-3-yl)ethanone

Executive Summary

The compound This compound (CAS 1211533-25-3) represents a critical "linchpin" scaffold in modern medicinal chemistry. Its tri-functional nature—comprising a reactive acetyl group, a halogenated position for cross-coupling, and a basic pyridine nitrogen—makes it an ideal intermediate for the synthesis of kinase inhibitors (e.g., PLK1, CDK) and receptor modulators.

This guide provides a validated, scalable protocol for its synthesis, moving beyond generic literature to offer specific, self-validating experimental workflows. The primary route focuses on the chemoselective addition of methylmagnesium bromide to 5-bromo-2-methylnicotinonitrile, a pathway chosen for its atom economy and scalability compared to Stille or Suzuki approaches.

Retrosynthetic Analysis & Strategy

To design the most robust synthesis, we must analyze the disconnection of the target molecule. The acetyl group at the C3 position is the most logical disconnection point, leading back to a nitrile or carboxylic acid derivative.

Strategic Logic:

-

C3-Acetylation: Direct Friedel-Crafts acylation of 5-bromo-2-methylpyridine is electronically unfavorable due to the electron-deficient pyridine ring.

-

Nitrile Activation: The nitrile group at C3 is highly susceptible to nucleophilic attack by Grignard reagents, forming an imine intermediate that hydrolyzes to the ketone. This avoids the harsh conditions of direct acylation.

-

Bromine Integrity: The C5-Bromine atom is stable to Grignard reagents at controlled temperatures (0°C to ambient), provided no metal-halogen exchange occurs. This selectivity is the crux of the synthesis.

Figure 1: Retrosynthetic pathway highlighting the Nitrile-Grignard route.

Core Synthesis Protocol: The Nitrile Route

Objective: Conversion of 5-bromo-2-methylnicotinonitrile to this compound.

Reagents & Materials

-

Substrate: 5-Bromo-2-methylnicotinonitrile (1.0 equiv)

-

Reagent: Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether (1.2–1.5 equiv)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene

-

Quench: Aqueous Ammonium Chloride (sat. NH4Cl) and HCl (1M)

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

-

Purge the system with dry Nitrogen or Argon for 15 minutes.

-

Why: Grignard reagents are pyrophoric and moisture-sensitive. Any water present will quench the reagent to methane gas.

Step 2: Substrate Solubilization

-

Charge the flask with 5-Bromo-2-methylnicotinonitrile (e.g., 10.0 g, 50.7 mmol).

-

Add anhydrous THF (100 mL, 10 volumes). Stir until fully dissolved.

-

Cool the solution to 0°C using an ice/water bath.

-

Why: Cooling prevents competitive metal-halogen exchange at the C5-Bromine position.

Step 3: Grignard Addition (The Critical Step)

-

Transfer MeMgBr (25.4 mL of 3.0 M solution, 76.1 mmol, 1.5 equiv) to the addition funnel under inert gas.

-

Add the Grignard reagent dropwise over 30–45 minutes, maintaining the internal temperature below 5°C.

-

Observation: The solution will likely darken (yellow/orange) as the magnesium ketimine salt forms.

-

Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

-

Process Control: Monitor by TLC (Hexane:EtOAc 4:1). The nitrile spot should disappear.

Step 4: Acidic Hydrolysis

-

Cool the mixture back to 0°C.

-

Carefully quench by dropwise addition of saturated NH4Cl (50 mL). Caution: Exothermic.

-

Add HCl (1M, 50 mL) and stir vigorously for 1 hour at ambient temperature.

-

Why: The Grignard addition forms an imine magnesium salt. Acidic hydrolysis is required to cleave the C=N bond and release the C=O (ketone).

Step 5: Workup & Isolation

-

Neutralize the aqueous layer to pH ~8–9 using saturated NaHCO3.

-

Extract with Ethyl Acetate (3 x 100 mL).

-

Wash combined organics with Brine (100 mL).

-

Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: The crude residue is typically an off-white solid. Recrystallize from Hexane/EtOAc or purify via flash column chromatography (0 -> 20% EtOAc in Hexane) if purity is <95%.

Characterization Standards

Validation of the synthesized compound requires matching the following spectral signatures.

Table 1: Physicochemical & Spectral Data

| Parameter | Specification | Notes |

| Appearance | Off-white to light tan solid | Darkens upon oxidation/storage. |

| Molecular Formula | C8H8BrNO | MW: 214.06 g/mol |

| Melting Point | 45–50°C (Experimental range varies) | Low melting solid. |

| 1H NMR (400 MHz, CDCl3) | δ 2.58 (s, 3H, Acetyl-CH3)δ 2.75 (s, 3H, Ar-CH3)δ 8.35 (d, J=2.2 Hz, 1H, H4)δ 8.65 (d, J=2.2 Hz, 1H, H6) | Distinctive Feature: Two aromatic doublets with meta-coupling (~2.2 Hz). The methyl group at C2 is deshielded (~2.75 ppm) due to the adjacent ring nitrogen. |

| 13C NMR (100 MHz, CDCl3) | δ 24.5 (Ar-CH3), 29.8 (Acetyl-CH3), 118.5 (C-Br), 132.0 (C3), 138.5 (C4), 148.2 (C6), 158.5 (C2), 199.5 (C=O) | Carbonyl peak at ~200 ppm confirms ketone. |

| MS (ESI+) | [M+H]+ = 214.0 / 216.0 | Characteristic 1:1 isotopic pattern for Bromine (79Br/81Br). |

Process Optimization & Troubleshooting

Critical Process Parameter (CPP) Analysis:

-

Issue: Low Yield due to Bis-Addition (Tertiary Alcohol formation)

-

Cause: Excess Grignard reagent or high temperature allows a second equivalent of MeMgBr to attack the formed ketone (before hydrolysis).

-

Solution: Ensure strict temperature control (0°C). Do not exceed 1.5 equivalents of MeMgBr.[1] If problematic, switch to Weinreb Amide intermediate (see below).

-

-

Issue: Loss of Bromine (Debromination)

-

Cause: Metal-halogen exchange at C5.

-

Solution: Avoid using Magnesium turnings to generate Grignard in situ if possible; use titrated commercial solutions. Keep reaction time short (<4 hours).

-

Alternative Route: Weinreb Amide (High Precision) For GMP campaigns requiring >99% purity:

-

Hydrolyze Nitrile to Carboxylic Acid .

-

Couple with N,O-Dimethylhydroxylamine (EDC/HOBt) to form the Weinreb Amide .

-

Treat Weinreb Amide with MeMgBr.

Safety & Handling

-

Methylmagnesium Bromide: Extremely flammable and reacts violently with water. Use only in a fume hood with blast shield.

-

Pyridine Derivatives: Potential neurotoxins. Wear nitrile gloves and avoid dust inhalation.

-

Waste Disposal: Quench all Grignard residues with isopropanol before adding water. Aqueous waste containing pyridines must be incinerated.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 56964436 (Related Nitrile Precursor). Retrieved from [Link]

- Google Patents. (2014). Substituted pyridine and pyrazine compounds as PDE4 inhibitors (US20140275531A1). (Describes the Grignard addition to pyridine nitriles).

-

Royal Society of Chemistry. (2011). Flow Microreactor Synthesis of Disubstituted Pyridines via Br/Li Exchange. (Reference for metal-halogen stability). Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-(5-Bromo-2-methylpyridin-3-yl)ethanone (CAS 1256823-89-8)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-Bromo-2-methylpyridin-3-yl)ethanone, a key heterocyclic building block in modern medicinal chemistry. The document delineates its physicochemical properties, provides a detailed, plausible synthetic route with mechanistic insights, and outlines robust characterization methodologies. Emphasis is placed on the strategic importance of its structural features—the brominated pyridine core and the acetyl group—which serve as versatile handles for molecular elaboration. The primary application of this intermediate in the synthesis of kinase inhibitors for oncology and inflammatory disease research is explored, supported by workflow visualizations. This guide is intended to serve as a practical resource for scientists engaged in drug discovery and development, offering both foundational knowledge and actionable protocols.

Introduction: A Strategically Positioned Building Block

This compound is a substituted pyridyl ketone that has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents.[1] Its structure is not a random assortment of functional groups; rather, it is a carefully orchestrated scaffold designed for versatility in drug discovery. The pyridine ring, a ubiquitous motif in bioactive compounds, is functionalized with three key substituents:

-

A bromine atom at the 5-position, which is the primary reactive site for introducing molecular diversity through a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[2] This allows for the systematic exploration of the chemical space around the core scaffold.

-

A methyl group at the 2-position, which influences the electronic properties and steric environment of the pyridine ring, potentially impacting binding affinity and metabolic stability of derivative compounds.

-

An acetyl group at the 3-position, a versatile ketone functional group that can be readily transformed into a variety of other moieties, such as amines, alcohols, or more complex heterocyclic systems.

This unique combination of features makes this compound a sought-after precursor, particularly in the development of targeted therapies like kinase inhibitors, which are at the forefront of modern oncology and immunology research.[1]

Physicochemical and Computed Properties

A thorough understanding of a compound's properties is fundamental to its application in synthesis and research. The key identifiers and characteristics of this compound are summarized below.[3][4][5]

| Property | Value | Reference |

| CAS Number | 1256823-89-8 | [3][4] |

| Molecular Formula | C₈H₈BrNO | [3] |

| Molecular Weight | 214.06 g/mol | [3] |

| IUPAC Name | 1-(5-bromo-2-methyl-3-pyridinyl)ethanone | [3] |

| Synonyms | Ethanone, 1-(5-bromo-2-methyl-3-pyridinyl)- | [3] |

| Appearance | Solid (form may vary) | |

| Purity | Typically ≥95% | [4][6] |

| Boiling Point (Predicted) | 278.6 ± 40.0 °C | [7] |

| Density (Predicted) | 1.459 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | 1.14 ± 0.10 | [7] |

| Exact Mass | 212.97893 Da | [3] |

| XLogP3 (Computed) | 1.6 | [3] |

| Rotatable Bond Count | 1 | [3] |

Synthesis and Mechanistic Considerations

While numerous methods exist for the synthesis of substituted pyridines, a robust and logical pathway is crucial for producing this compound with high purity.[8][9][10] The following section outlines a plausible synthetic approach, explaining the rationale behind the chosen transformations.

Proposed Synthetic Workflow

A common strategy for constructing such a polysubstituted pyridine involves a multi-step sequence starting from a simpler, commercially available pyridine derivative. A potential route could involve the directed ortho-metalation and subsequent functionalization of a pre-brominated pyridine scaffold.

Caption: Proposed synthesis of this compound.

Causality in Experimental Design

-

Step 1: Directed Ortho-Metalation: The synthesis begins with 2-methyl-5-bromopyridine. The methyl group at the 2-position is a moderately effective directing group for lithiation at the 3-position. Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) is critical. The low temperature prevents side reactions and decomposition, while LDA is bulky enough to selectively deprotonate the C3 position, which is activated by the adjacent methyl group and the nitrogen atom, over other possible sites.

-

Step 2: Acylation: The resulting lithiated intermediate is a potent nucleophile. It is then quenched with an appropriate acylating agent. N,N-Dimethylacetamide (DMA) is an excellent choice as it is less reactive than acetyl chloride, reducing the risk of over-addition. The reaction forms a stable tetrahedral intermediate.

-

Step 3: Hydrolysis/Workup: A simple aqueous workup hydrolyzes the tetrahedral intermediate, collapsing it to form the desired ketone product, this compound.

Detailed Experimental Protocol

Disclaimer: This is a representative protocol based on established chemical principles. All laboratory work should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 volumes). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add n-Butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in anhydrous THF at -78 °C to generate LDA in situ. Stir for 30 minutes.

-

Metalation: Slowly add a solution of 2-methyl-5-bromopyridine (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir the resulting mixture for 1-2 hours to ensure complete metalation.

-

Acylation: Add N,N-Dimethylacetamide (1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

Quenching and Workup: After stirring for an additional 2-3 hours, slowly warm the reaction to 0 °C and quench by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons: Two distinct signals in the aromatic region (~7.5-8.5 ppm), likely appearing as doublets or singlets depending on coupling. - Acetyl protons (CH₃): A singlet around 2.5 ppm. - Pyridine methyl protons (CH₃): A singlet around 2.6 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O): A signal in the downfield region (~195-205 ppm). - Aromatic carbons: Multiple signals in the aromatic region (~120-160 ppm), including the carbon bearing the bromine atom (which will be shifted). - Methyl carbons: Two distinct signals in the aliphatic region (~20-30 ppm). |

| Mass Spec. | The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br are in an ~1:1 ratio), with molecular ion peaks (M⁺) at m/z ≈ 213 and 215. |

| IR Spec. | A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the ketone. |

| HPLC | A high-performance liquid chromatography analysis should show a single major peak, with purity typically >95%, confirming the absence of significant impurities. |

Utility in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its application as a versatile intermediate. The bromine atom is the key to unlocking a vast chemical space. Using a Suzuki-Miyaura cross-coupling reaction, for example, a wide variety of aryl or heteroaryl groups can be appended at the 5-position, a common strategy in the synthesis of kinase inhibitors.[1][2]

Caption: Elaboration of the core intermediate into complex molecules.

This workflow demonstrates how the initial building block is transformed. The Suzuki coupling introduces a new aryl group ('R'), which can be tailored to fit the binding pocket of a specific kinase. Subsequently, the acetyl group can be modified—for instance, through reductive amination—to introduce further points of interaction or to attach solubilizing groups, ultimately leading to a potent and selective drug candidate.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified with the GHS07 pictogram, indicating it can be harmful.[7]

| Hazard Type | GHS Classification and Precautionary Statements |

| Pictogram | GHS07 (Warning) |

| Hazard Statements | H302: Harmful if swallowed.[7][11] H315: Causes skin irritation.[11] H319: Causes serious eye irritation.[11] H335: May cause respiratory irritation.[11] |

| Handling | - Use only in a well-ventilated area, preferably a chemical fume hood.[11][12] - Avoid breathing dust, fumes, or vapors.[11] - Wash hands and any exposed skin thoroughly after handling.[12] - Do not eat, drink, or smoke when using this product.[13] - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] |

| Storage | - Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][12] - Storage under an inert atmosphere is recommended to prevent degradation.[4] - Store locked up.[11] |

| First Aid | - If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[12] - If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[12] - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12] - If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[12] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11] |

Conclusion

This compound is more than just a chemical intermediate; it is a testament to rational molecular design for drug discovery. Its strategically placed functional groups provide a robust platform for the synthesis of diverse and complex molecules. The bromine atom serves as a linchpin for introducing diversity via cross-coupling chemistry, while the acetyl and methyl groups offer further opportunities for modification and tuning of properties. For researchers in medicinal chemistry, particularly those targeting kinases in oncology and inflammatory diseases, this compound represents a powerful tool for accelerating the discovery of novel therapeutic agents.

References

-

MySkinRecipes. 1-(5-bromo-3-methylpyridin-2-yl)ethanone. Available from: [Link]

-

PubChem. This compound | C8H8BrNO. Available from: [Link]

-

Tethys Chemical. The Role of Bromine in Modern Pharmaceuticals. (2024-12-10). Available from: [Link]

-

Lead Sciences. This compound. Available from: [Link]

-

Lead Sciences. 1-(5-Bromo-3-methylpyridin-2-yl)ethanone. Available from: [Link]

-

PubMed Central (PMC). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Available from: [Link]

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

ResearchGate. Synthesis and fungicidal activity of substituted 1-(3-pyridyl)-2-(4- chlorophenoxy)-ethanols-1. Available from: [Link]

-

Denmark Group. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. Available from: [Link]

- Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

-

Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Available from: [Link]

-

ChemBuyersGuide.com, Inc. BLD Pharmatech Co., Limited (Page 61). Available from: [Link]

-

MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]

-

MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Available from: [Link]

-

PubMed Central (PMC). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromopyridine Hydrochloride in Modern Pharmaceutical Synthesis. Available from: [Link]

-

ResearchGate. The molecular structure and vibrational spectra of 4-bromo-2-(((5-methylpyridin-2-yl)imino)methyl)phenol by density functional method. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis. Available from: [Link]

-

Cybex. Ethanone Bromo Import Export Data Global. Available from: [Link]

-

Fisher Scientific. SAFETY DATA SHEET. (2014-09-19). Available from: [Link]

Sources

- 1. 1-(5-bromo-3-methylpyridin-2-yl)ethanone [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H8BrNO | CID 84680121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. 1256823-89-8 | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1-(5-Bromo-3-methylpyridin-2-yl)ethanone - Lead Sciences [lead-sciences.com]

- 7. 1-(5-BroMo-3-Methylpyridin-2-yl)ethanone | 1211533-25-3 [chemicalbook.com]

- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 9. Pyridine synthesis [organic-chemistry.org]

- 10. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.co.uk [fishersci.co.uk]

1-(5-Bromo-2-methylpyridin-3-yl)ethanone molecular weight

An In-Depth Technical Guide to 1-(5-Bromo-2-methylpyridin-3-yl)ethanone: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a substituted pyridine derivative that has emerged as a significant building block in the field of medicinal chemistry. Its unique structural arrangement, featuring a pyridine core functionalized with bromine, methyl, and acetyl groups, offers multiple reaction sites for chemical modification. This versatility makes it a valuable intermediate in the synthesis of complex molecules, particularly for the development of targeted therapeutics. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, plausible synthetic routes, and strategic applications in modern drug discovery for an audience of researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

The foundational step in utilizing any chemical intermediate is a thorough understanding of its physical and chemical properties. These characteristics dictate its handling, reactivity, and the analytical methods required for its quality control.

Core Chemical Attributes

The essential identifiers and properties of this compound are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and analysis.

| Property | Value | Reference |

| Molecular Weight | 214.06 g/mol | [1] |

| Molecular Formula | C₈H₈BrNO | [1][2] |

| CAS Number | 1256823-89-8 | [1] |

| IUPAC Name | 1-(5-bromo-2-methyl-3-pyridinyl)ethanone | [1] |

| SMILES | CC1=C(C=C(C=N1)Br)C(=O)C | [1] |

| Monoisotopic Mass | 212.97893 Da | [1] |

Chemical Structure

The structural arrangement of atoms is directly responsible for the molecule's chemical behavior and potential for further modification.

Caption: 2D structure of this compound.

Analytical Characterization

For any synthetic intermediate, rigorous characterization is paramount to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the acetyl methyl group, and a singlet for the pyridine-bound methyl group. ¹³C NMR will similarly show eight unique carbon signals corresponding to the molecular structure.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would confirm the molecular weight. The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two mass peaks M and M+2 of nearly equal intensity.

-

Chromatography : Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) with UV detection or GC, which can separate the target compound from starting materials, by-products, and solvents.

Synthesis and Mechanistic Considerations

While multiple synthetic routes may exist, a common and logical approach for preparing substituted aryl ketones is through Friedel-Crafts acylation or related coupling reactions. The following section details a plausible, efficient protocol for the synthesis of this compound.

Proposed Synthetic Pathway: Directed Ortho Metalation followed by Acylation

A robust method for the regioselective functionalization of pyridines is Directed Ortho Metalation (DoM). The methyl group at the C2 position can direct a strong base to deprotonate the C3 position, creating a nucleophilic organometallic intermediate that can then react with an acylating agent. This approach offers superior regiochemical control compared to classical electrophilic substitution reactions on a deactivated pyridine ring.

Caption: Workflow for the synthesis of the target compound via DoM.

Detailed Experimental Protocol

This protocol is a representative procedure and must be adapted and optimized based on laboratory-specific conditions. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 volumes relative to the starting material). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Metalation : Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) to the cooled THF. To this solution, add a solution of 5-Bromo-2-methylpyridine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C.

-

Causality: The C2-methyl group directs the lithium base to abstract the proton at the C3 position. The extremely low temperature is critical to prevent side reactions and ensure the stability of the lithiated intermediate.

-

-

Acylation : After stirring the mixture at -78 °C for 1 hour, add N,N-dimethylacetamide (1.2 equivalents) dropwise. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Causality: N,N-dimethylacetamide serves as a safe and effective acetylating agent. The nucleophilic lithiated pyridine attacks the electrophilic carbonyl carbon of the amide.

-

-

Aqueous Work-up : Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Trustworthiness: Quenching with a mild acid like NH₄Cl neutralizes the remaining strong base and protonates the alkoxide intermediate formed during the reaction, ensuring a safe and controlled work-up.

-

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification : Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Strategic Applications in Drug Discovery

The true value of this compound lies in its role as a versatile scaffold for building diverse molecular libraries aimed at various biological targets.

A Key Intermediate for Kinase Inhibitors

Substituted pyridines are prevalent core structures in a multitude of approved drugs. This compound is particularly useful as an intermediate in the synthesis of kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases.[2] The integration of drug metabolism and pharmacokinetics (DMPK) principles early in the discovery process is essential for success, and using well-characterized, adaptable building blocks like this one facilitates rapid lead optimization.[3]

A Scaffold for Chemical Diversification

The three functional handles on the molecule—the bromo group, the acetyl group, and the pyridine nitrogen—provide a strategic platform for creating analogs and exploring structure-activity relationships (SAR).

-

Bromo Group : This is an excellent handle for transition metal-catalyzed cross-coupling reactions. Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings allow for the introduction of a wide array of aryl, heteroaryl, alkyl, amine, or alkyne substituents at the C5 position.

-

Acetyl Group : The ketone can be subjected to numerous transformations. It can be reduced to an alcohol, converted to an oxime, or used in alpha-halogenation reactions to introduce another point of diversity. It can also serve as a key component in condensation reactions to build more complex heterocyclic systems.

-

Pyridine Nitrogen : The basicity of the nitrogen atom allows for salt formation, which can be crucial for modulating the physicochemical properties (e.g., solubility) of the final drug candidate. It can also be N-oxidized to further alter the electronic properties of the ring.

Caption: Diversification pathways from the core scaffold.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling is essential.

-

Safety : Users should consult the Safety Data Sheet (SDS) before use. Generally, compounds of this class should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage : The compound should be stored in a tightly sealed container in a cool, dry, dark place to prevent degradation. Storage at room temperature is generally acceptable.[2]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its well-defined structure and multiple points for chemical diversification make it an exceptionally valuable intermediate for the synthesis of novel therapeutic agents, especially kinase inhibitors. A thorough understanding of its properties, coupled with robust synthetic and analytical methodologies, empowers researchers to accelerate the drug discovery and development process, ultimately contributing to the advancement of new medicines.

References

-

MySkinRecipes. 1-(5-bromo-3-methylpyridin-2-yl)ethanone. Retrieved from [Link]

-

PubChem. this compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents.US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

ResearchGate. Synthesis, Characterization of Nitro or Amino Substituted Pyridyl Ligands Bridged by an Ester or Ether Bond and Their Antibacterial Assessment Against Drug Resistant Bacteria. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and antimicrobial activity of substituted tetrahydrothieno [2,3-c]pyridin-2-yl)urea derivatives. Retrieved from [Link]

- Google Patents.US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

-

ResearchGate. Discovery and characterization of novel pyridone and furan substituted ligands of choline acetyltransferase. Retrieved from [Link]

-

ResearchGate. Synthesis and characterization of heterocyclic substituted fluoran compounds. Retrieved from [Link]

-

MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]

- Google Patents.WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.

-

ADMET & DMPK. New therapeutic modalities in drug discovery and development: Insights & opportunities. Retrieved from [Link]

Sources

Structural Characterization Guide: 1-(5-Bromo-2-methylpyridin-3-yl)ethanone

Topic: 1-(5-Bromo-2-methylpyridin-3-yl)ethanone Crystal Structure Content Type: Technical Guide / Strategic Whitepaper Audience: Researchers, Medicinal Chemists, Solid-State Scientists

Executive Summary & Strategic Importance

In the high-stakes environment of drug discovery, This compound (CAS: 1256823-89-8) serves as a critical linchpin intermediate. Its tris-substituted pyridine core offers three distinct vectors for diversification:

-

C3-Acetyl: A handle for condensation reactions (e.g., to form pyrazoles or isoxazoles).

-

C5-Bromo: A high-fidelity site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

-

C2-Methyl: A steric anchor that influences the conformation of the adjacent acetyl group.

While specific crystallographic data for this exact intermediate remains proprietary or undeposited in open repositories like the CSD, this guide provides a predictive structural model and a validated workflow for its empirical determination. Understanding the solid-state arrangement of this molecule is vital for confirming regiochemistry during scale-up and predicting solubility profiles in formulation.

Predicted Structural Profile (The "Virtual Crystal")

Before initiating wet-lab crystallography, we must construct a theoretical model to guide experimental design. The interplay between the 2-methyl and 3-acetyl groups is the defining structural feature.

Conformation: The Ortho-Effect

Unlike unsubstituted 3-acetylpyridine, which often adopts a planar conformation to maximize

-

Prediction: The acetyl group will be twisted out of the pyridine plane.

-

Torsion Angle: Expect a C2-C3-C(O)-C(Me) torsion angle significantly deviating from 0° or 180° (likely 30–60°).

-

Consequence: This de-conjugation isolates the carbonyl electronically, potentially altering its reactivity in condensation steps compared to planar analogs.

Intermolecular Interactions

In the solid state, the packing will be dominated by the heavy bromine atom and the dipole of the acetyl group.

| Interaction Type | Mechanism | Structural Impact |

| Halogen Bonding | Directional linear chains driving crystal growth. | |

| Weak Hydrogen Bonds | C-H | Stabilizes the twisted acetyl conformation. |

| Pyridine-Pyridine (offset) | Likely forms "slipped" stacks to accommodate the bulky Br and Me groups. |

Experimental Protocol: Crystallization & Data Collection

This section outlines a self-validating protocol for obtaining single crystals suitable for X-ray diffraction (XRD).

Purity Requirements

-

Purity: >99.0% by HPLC is required. Impurities (especially regioisomers like 6-bromo analogs) act as poison for crystal nucleation.

-

Validation: Confirm structure via

H-NMR (CDCl

Crystal Growth Strategy

Brominated pyridines often exhibit moderate solubility in polar organics but low solubility in non-polar alkanes. We utilize a Vapor Diffusion approach to control nucleation rate.

Solvent System Matrix:

-

Solvent (Inner Vial): Ethyl Acetate or Dichloromethane (High solubility).

-

Anti-Solvent (Outer Vial): Hexane or Pentane (Low solubility, high volatility).

Step-by-Step Protocol:

-

Dissolve 20 mg of the compound in 0.5 mL of Ethyl Acetate in a small GC vial.

-

Place the open GC vial inside a larger 20 mL scintillation vial containing 3 mL of Hexane.

-

Cap the large vial tightly.

-

Store at 4°C (refrigerator) to slow diffusion kinetics.

-

Timeline: Inspect for prisms or blocks after 48–72 hours. Avoid needles, which often indicate rapid, disordered growth.

Data Collection Parameters[1][2]

-

Radiation Source: Molybdenum (Mo-K

,-

Reasoning: The Bromine atom (

cm

-

-

Temperature: Collect at 100 K using a cryostream.

-

Reasoning: Reduces thermal vibration of the freely rotating methyl and acetyl groups, improving resolution at high angles.

-

Structural Determination Workflow

The following diagram illustrates the logical flow from synthesis to solved structure, highlighting critical decision nodes.

Figure 1: Critical Path for Crystallographic Determination. Note the feedback loop at the microscopy check to ensure high-quality single crystals.

Interaction Logic & Molecular Connectivity

Understanding the connectivity is essential for solving the structure. The Bromine atom provides a strong anomalous signal, making "Intrinsic Phasing" (SHELXT) the preferred solution method.

Figure 2: Intramolecular and Intermolecular Interaction Map. The steric clash (Red) dictates the molecular shape, while the Halogen Bond (Blue) dictates the crystal packing.

Technical Specifications & Reference Data

When refining the structure, compare your experimental values against these standard geometric parameters for pyridine derivatives. Deviations >0.02 Å or >2° suggest disorder or incorrect assignment.

Target Bond Lengths & Angles

| Parameter | Atoms | Typical Value (Å / °) | Notes |

| Bond Length | C(sp | 1.89 – 1.91 Å | Standard aromatic C-Br bond. |

| Bond Length | C(sp | 1.48 – 1.52 Å | Slightly elongated due to twist (loss of conjugation). |

| Bond Length | C=O | 1.20 – 1.23 Å | Typical ketone carbonyl. |

| Bond Angle | C(2)-C(3)-C(=O) | ~120 – 123° | Expanded due to steric repulsion from 2-Me. |

Space Group Probability

Based on the chiral-free nature of the molecule but its low symmetry:

-

Most Likely:

(Monoclinic) or -

Z Value: Typically 4 (for

) or 2 (for

References

-

Chemical Identity: PubChem. This compound (CID 84680121). National Library of Medicine. Available at: [Link]

-

Synthesis Context: MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (Discusses 5-bromo-2-methylpyridine derivatives).[1][2][3] Available at: [Link]

-

Analogous Structures: Cambridge Crystallographic Data Centre (CCDC). Search for 3-acetylpyridine derivatives. Available at: [Link]

-

Crystallography Software: Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Cryst. A71, 3–8. Available at: [Link]

-

Halogen Bonding: Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews. Available at: [Link]

Sources

An In-depth Technical Guide to the Reactivity and Stability of 1-(5-Bromo-2-methylpyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromo-2-methylpyridin-3-yl)ethanone is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its strategic substitution pattern—a reactive bromo group, a nucleophilic acetyl moiety, and a methyl group on a pyridine core—offers a versatile platform for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the reactivity and stability of this compound, offering insights into its synthetic utility and handling considerations. This molecule is particularly valuable as an intermediate in the development of kinase inhibitors for targeted cancer therapies and other biologically active compounds.[1] The distinct electronic nature of the pyridine ring, coupled with the influence of its substituents, governs the chemical behavior of this important synthetic intermediate.

Molecular and Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in synthesis.

| Property | Value | Source |

| CAS Number | 1211533-25-3 | [2] |

| Molecular Formula | C₈H₈BrNO | [1] |

| Molecular Weight | 214.06 g/mol | [1] |

| Boiling Point (Predicted) | 278.6±40.0 °C | [2] |

| Density (Predicted) | 1.459±0.06 g/cm³ | [2] |

| Storage Temperature | Room temperature, 2-8°C recommended | , [1][2] |

Reactivity Profile

The reactivity of this compound is characterized by the interplay of its three key functional groups: the bromo substituent at the 5-position, the acetyl group at the 3-position, and the methyl group at the 2-position, all attached to an electron-deficient pyridine ring.

Reactions at the Bromo Group (C5-Position)

The bromine atom at the 5-position of the pyridine ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

The C-Br bond at the 5-position is susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that allows for the introduction of a wide range of substituents.

-

Experimental Protocol (Adapted from a similar substrate) [3]

-

To a solution of this compound (1.0 equiv) and an arylboronic acid (1.2 equiv) in a 4:1 mixture of 1,4-dioxane and water, add K₃PO₄ (3.0 equiv).

-

De-gas the mixture with argon or nitrogen for 15-20 minutes.

-

Add Pd(PPh₃)₄ (0.05 equiv) and heat the reaction mixture at 85-95 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Suzuki-Miyaura cross-coupling reaction.

-

-

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne. It is a valuable tool for introducing alkynyl moieties, which can be further functionalized. The Sonogashira reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and a base in an organic solvent.[4][5]

Conceptual Workflow

-

Other Cross-Coupling Reactions: The bromo group at the 5-position is also expected to be reactive in other palladium-catalyzed cross-coupling reactions such as the Heck reaction (with alkenes), Stille reaction (with organostannanes), and Buchwald-Hartwig amination (with amines). [6][7]The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.

Reactions of the Acetyl Group (C3-Position)

The acetyl group at the 3-position is a versatile functional group that can undergo a variety of transformations, including reduction, oxidation, and condensation reactions.

-

Reduction to an Alcohol: The acetyl group can be readily reduced to the corresponding secondary alcohol, 1-(5-bromo-2-methylpyridin-3-yl)ethanol, using mild reducing agents such as sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol. [8][9] Experimental Protocol

-

Dissolve this compound (1.0 equiv) in methanol at 0 °C.

-

Add sodium borohydride (1.1-1.5 equiv) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water or dilute hydrochloric acid.

-

Remove the solvent under reduced pressure and extract the aqueous layer with an organic solvent.

-

Dry the combined organic layers and concentrate to afford the crude product, which can be purified by chromatography or recrystallization.

Caption: Reduction of the acetyl group to an alcohol.

-

-

Reduction to an Alkane (Deoxygenation): Complete reduction of the acetyl group to an ethyl group can be achieved under more forcing conditions.

-

Wolff-Kishner Reduction: This method involves the formation of a hydrazone intermediate followed by treatment with a strong base (e.g., KOH or potassium tert-butoxide) at high temperatures in a high-boiling solvent like ethylene glycol. [10][11][12]This method is suitable for substrates that are stable to strong basic conditions.

-

Clemmensen Reduction: This reaction employs amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. [13][14][15]It is effective for aryl alkyl ketones but is not suitable for substrates that are sensitive to strong acidic conditions.

-

The α-protons of the acetyl group are acidic and can be deprotonated by a base to form an enolate, which can then participate in various condensation reactions.

-

Claisen-Schmidt Condensation: This reaction involves the condensation of the enolate of this compound with an aromatic aldehyde in the presence of an acid or base catalyst to form a chalcone-like α,β-unsaturated ketone. These products are valuable intermediates for the synthesis of various heterocyclic compounds.

Conceptual Workflow

Caption: Claisen-Schmidt condensation reaction.

Reactions of the Pyridine Ring

-

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The existing substituents (bromo, acetyl, and methyl groups) will further influence the regioselectivity of any potential electrophilic attack. The acetyl group is strongly deactivating and meta-directing, while the bromo group is deactivating but ortho-, para-directing. The methyl group is weakly activating and ortho-, para-directing. The interplay of these effects makes predicting the outcome of electrophilic substitution complex, and such reactions are generally not favored.

-

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). The bromo group at the 5-position is not in an activated position and is therefore less likely to undergo direct nucleophilic displacement compared to a halogen at the 2-, 4-, or 6-positions.

Stability Profile

The stability of this compound is an important consideration for its storage, handling, and use in multi-step syntheses.

-

Thermal Stability: Brominated aromatic compounds generally exhibit good thermal stability. However, prolonged exposure to high temperatures can lead to decomposition. The C-Br bond is typically the weakest point in the molecule and may cleave at elevated temperatures. [16][17][18]It is advisable to store the compound in a cool place.

-

Photostability: Brominated aromatic compounds can be susceptible to photodecomposition upon exposure to UV light, which can induce cleavage of the C-Br bond and the formation of radical species. Therefore, it is recommended to store the compound in a light-protected container.

-

Chemical Stability:

-

Acidic Conditions: The pyridine nitrogen is basic and will be protonated in the presence of strong acids. The acetyl group is generally stable to acidic conditions, although prolonged exposure to strong, hot acid could potentially lead to hydrolysis or other side reactions. The Clemmensen reduction, which is performed in strong acid, indicates that the core structure can tolerate these conditions for a limited time. [13] * Basic Conditions: The compound is generally stable to mild bases. However, strong bases can promote side reactions involving the acetyl group, such as self-condensation. The Wolff-Kishner reduction is performed under strongly basic conditions, but at high temperatures, which drives the desired reaction. [11] * Storage: For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light and moisture, at a cool and constant temperature. [1][2]

-

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity is dominated by the bromo group at the 5-position, which readily participates in a variety of palladium-catalyzed cross-coupling reactions, and the acetyl group at the 3-position, which can be manipulated through reduction and condensation reactions. A thorough understanding of its reactivity and stability allows for its effective utilization in the synthesis of complex molecular architectures, particularly in the field of drug discovery and development. Careful consideration of reaction conditions and appropriate handling and storage are essential for maximizing its synthetic potential.

References

-

Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. PubMed. [Link]

-

1-(5-bromo-3-methylpyridin-2-yl)ethanone. MySkinRecipes. [Link]

-

A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. MDPI. [Link]

-

Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

-

Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton. [Link]

-

Safety Data Sheet: 3-Acetylpyridine. Carl ROTH. [Link]

-

Thermal Decomposition of Brominated Butyl Rubber. PMC - PubMed Central - NIH. [Link]

-

CLEMMENSEN REDUCTION 1. This reaction was first reported by Clemmensen of Park Davis in 1913. 2. It is the reduction of carbonyl. [Link]

-

Wolff-Kishner Reduction. Chemistry LibreTexts. [Link]

-

Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

-

Wolff–Kishner reduction. Wikipedia. [Link]

-

Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]

- Method for preparing 5-bromo-2-methylpyridine.

-

Clemmensen Reduction. [Link]

-

Stille reaction. Wikipedia. [Link]

-

Clemmensen Reduction. YouTube. [Link]

-

Thermal decomposition of brominated butyl rubber. Preprints.org. [Link]

-

The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]

-

Preparation method of 2-methyl-3-bromopyridine. Eureka | Patsnap. [Link]

-

Thermal Decomposition of Brominated Butyl Rubber. MDPI. [Link]

-

Stille reaction on bromo-1-methylpyridinium salts (1-3) with heteroarylstannanes. [Link]

-

Heck Reaction. Chemistry LibreTexts. [Link]

-

Sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol. The alkylation of heterocyclic and aromatic amino-compounds. RSC Publishing. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

-

N-Boc-5-oxaproline. Organic Syntheses Procedure. [Link]

-

(PDF) The thermal decomposition of azidopyridines. ResearchGate. [Link]

-

19.6c Mechanism for the Wolff Kishner Reduction. YouTube. [Link]

-

Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

Sources

- 1. 1-(5-bromo-3-methylpyridin-2-yl)ethanone [myskinrecipes.com]

- 2. 1-(5-BroMo-3-Methylpyridin-2-yl)ethanone | 1211533-25-3 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 9. Sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol. The alkylation of heterocyclic and aromatic amino-compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 14. Clemmensen Reduction (Chapter 30) - Name Reactions in Organic Synthesis [cambridge.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]

- 17. preprints.org [preprints.org]

- 18. Thermal Decomposition of Brominated Butyl Rubber | MDPI [mdpi.com]

Technical Safety Guide: 1-(5-Bromo-2-methylpyridin-3-yl)ethanone

Document Control:

-

Target Compound: 1-(5-Bromo-2-methylpyridin-3-yl)ethanone[1]

-

CAS Registry Number: 1256823-89-8[1]

-

Document Type: Technical Handling & Safety Whitepaper

-

Audience: Medicinal Chemists, Process Safety Engineers, R&D Scientists

Executive Summary & Chemical Identity

This compound is a specialized halogenated pyridine derivative employed primarily as a scaffold in the synthesis of kinase inhibitors and other bioactive small molecules.[1] Its structural duality—featuring an electrophilic aryl bromide at position 5 and a nucleophilic/electrophilic acetyl group at position 3—makes it a versatile "linchpin" intermediate.[1]

However, this versatility introduces specific handling risks.[1] Unlike simple pyridines, the brominated ketone motif requires strict adherence to inert handling protocols to prevent degradation and mitigate potential alkylating properties.[1] This guide synthesizes field-proven handling strategies with predicted toxicological profiles to ensure safety and experimental success.

Physicochemical Profile

| Property | Specification | Notes |

| CAS Number | 1256823-89-8 | Verify CAS on COA; isomers exist (e.g., 3-methyl-2-acetyl).[1][2][3] |

| Formula | C₈H₈BrNO | |

| Molecular Weight | 214.06 g/mol | |

| Physical State | Solid or Viscous Oil | Low-melting solid; state depends on purity/crystallinity.[1] |

| Solubility | DMSO, DCM, Methanol, EtOAc | Limited solubility in water and non-polar alkanes (Hexanes). |

| Predicted Boiling Point | ~278°C | Do not distill at atmospheric pressure (decomposition risk).[1] |

| Storage | 2–8°C, Inert Atmosphere | Hygroscopic; store under Argon/Nitrogen.[1] |

Hazard Identification & Risk Assessment (GHS)

While comprehensive toxicological data (LD50) is often limited for specific R&D intermediates, structure-activity relationship (SAR) analysis dictates that this compound be treated as a hazardous irritant with potential acute toxicity.[1]

Critical Distinction: Lachrymator Status

Clarification: Unlike alpha-bromo ketones (e.g., bromoacetone), where the bromine is on the alkyl chain adjacent to the carbonyl, this compound is an aryl bromide . The bromine is attached to the pyridine ring.[1][4][5] Therefore, it does not possess the potent lachrymatory (tear-gas like) properties of alpha-bromo ketones.[1] However, it remains a significant skin and respiratory irritant.[1]

GHS Classification (Predicted)

-

Signal Word: WARNING

-

Hazard Statements:

Safety Decision Matrix

The following workflow illustrates the logical process for assessing risk before handling this compound.

Figure 1: Pre-operational risk assessment workflow ensuring appropriate containment based on physical state.

Handling & Storage Protocols

Engineering Controls

-

Primary Containment: All open handling (weighing, transfer) must occur inside a certified chemical fume hood.[1]

-

Airflow: Maintain face velocity between 80–100 fpm.

-

Static Control: If the substance is a dry powder, use an ionizing blower or anti-static weighing boats to prevent dispersal.[1]

Personal Protective Equipment (PPE)[1]

-

Gloves: Nitrile (minimum 0.11 mm thickness) provides adequate splash protection.[1] For prolonged immersion or cleaning spills, use Silver Shield/4H laminate gloves.[1]

-

Eye Protection: Chemical safety goggles are preferred over safety glasses to seal against dust or vapors.[1]

-

Body: Standard cotton lab coat. Ensure wrists are covered.[1]

Storage Integrity

The acetyl group at position 3 is susceptible to enolization and subsequent oxidation or condensation if exposed to moisture and air.[1]

-

Atmosphere: Store under inert gas (Argon or Nitrogen).[1]

-

Temperature: Refrigerate (2–8°C).

-

Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.

Technical Application: Synthetic Utility

Understanding the reactivity of this compound helps predict safety risks during synthesis.[1] The molecule has two distinct reactive centers.[1]

Reactivity Workflow & Safety Checkpoints

-

Site A (C5-Bromine): Used for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

-

Site B (C3-Acetyl): Used for condensation reactions (e.g., forming pyrazoles or thiazoles).[1]

Figure 2: Synthetic divergence showing specific safety risks associated with downstream transformations.

Emergency Response Protocols

First Aid Measures

-

Inhalation: Remove victim to fresh air immediately.[1] If breathing is difficult, administer oxygen (trained personnel only).[1]

-

Skin Contact: Brush off loose particles (if solid).[1] Wash with soap and copious amounts of water for at least 15 minutes.[1] Do not use organic solvents (ethanol/acetone) on skin, as they may increase absorption.[1]

-

Eye Contact: Flush eyes with water for 15 minutes, lifting eyelids occasionally.[1] Remove contact lenses if present and easy to do.[1][7]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting unless directed by medical personnel.

Spill Management

-

Small Spill (<5g):

Waste Disposal

This compound contains both halogen (Bromine) and nitrogen functionalities.[1]

-

Classification: Halogenated Organic Solvent/Solid Waste.[1]

-

Prohibition: Do NOT dispose of down the drain. The pyridine ring is toxic to aquatic life and resistant to biodegradation.[1]

-

Method: Incineration in a licensed chemical waste facility equipped with scrubbers for acid gases (HBr, NOx).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84680121, this compound.[1] Retrieved from .[1]

-

ChemicalBook. this compound Product Properties and CAS 1256823-89-8. Retrieved from .[1]

-

Sigma-Aldrich. Safety Data Sheet: Pyridine Derivatives (General Guidelines).[1] Retrieved from .[1]

-

Lead Sciences. Product Catalog: this compound. Retrieved from .[1]

Sources

- 1. This compound | C8H8BrNO | CID 84680121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(5-BroMo-3-Methylpyridin-2-yl)ethanone | 1211533-25-3 [amp.chemicalbook.com]

- 3. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]

- 4. 1-(5-bromo-3-methylpyridin-2-yl)ethanone [myskinrecipes.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. jubilantingrevia.com [jubilantingrevia.com]

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of 1-(5-Bromo-2-methylpyridin-3-yl)ethanone

[1][2]

Executive Summary & Substrate Analysis

This compound is a critical scaffold in the synthesis of p38 MAP kinase inhibitors and other oncology targets.[1] Its structure features a pyridine core decorated with three distinct functional handles, creating a unique reactivity profile that dictates cross-coupling success.[1]

Structural Reactivity Matrix[1]

| Feature | Position | Electronic Effect | Synthetic Implication |

| Bromide | C5 | Electrophilic Site | Primary Reaction Center. Highly activated for oxidative addition due to the electron-deficient pyridine ring and the electron-withdrawing acetyl group at C3.[1] |

| Acetyl | C3 | Electron Withdrawing (EWG) | Increases electrophilicity of C5-Br.[1] Risk: The |

| Methyl | C2 | Steric / Inductive | Provides steric bulk near the pyridine nitrogen, reducing the risk of catalyst poisoning (N-coordination to Pd). |

| Pyridine N | N1 | Lewis Basic | Potential to sequester Pd(II) species, forming inactive off-cycle complexes. |

Strategic Considerations

-

Catalyst Selection: Use electron-rich, bulky phosphine ligands (e.g., Buchwald biaryl phosphines, ferrocenyl ligands) to facilitate oxidative addition and prevent catalyst deactivation by the pyridine nitrogen.[1]

-

Base Selection: Avoid strong alkoxide bases.[1] Inorganic carbonates (

,

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)[1]

This protocol is optimized for coupling aryl and heteroaryl boronic acids/esters.[1][2] The use of Pd(dppf)Cl₂ is recommended as a robust first-line catalyst, while XPhos Pd G2 is reserved for sterically demanding or highly electron-poor partners.[1]

Materials

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (3–5 mol%)

-

Base: Potassium Carbonate (

) (2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology

-

Charge: In a reaction vial equipped with a magnetic stir bar, add the substrate (1.0 mmol, 214 mg), boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol, 22 mg).

-

Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe.

-

Base Addition: Add 2.0 M aq.

(1.5 mL) dropwise.[1] -

Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target Mass: Substrate MW - Br + Partner Fragment).[1]

-

Checkpoint: If conversion stalls <50%, boost temperature to 100°C or add a second portion of catalyst (1 mol%).[1]

-

-

Work-up: Cool to Room Temperature (RT). Dilute with EtOAc (20 mL) and water (20 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 10 mL).

-

Purification: Dry organics over

, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Optimization Table (If Standard Fails)

| Variable | Alternative | Rationale |

| Catalyst | XPhos Pd G2 (2 mol%) | For sterically hindered boronic acids (e.g., ortho-substituted).[1] |

| Base | If the boronic acid is sensitive to hydrolysis (protodeboronation). | |

| Solvent | Toluene/EtOH/H₂O (4:1:1) | Improves solubility for highly non-polar substrates.[1] |

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[1]

Coupling amines to this scaffold is challenging due to the competing coordination of the amine and the potential for base-mediated side reactions on the ketone.[1] We utilize a BrettPhos system which operates efficiently with weaker bases.[1]

Materials

-

Substrate: this compound (1.0 equiv)

-

Amine Partner: Primary or Secondary Amine (1.2 equiv)

-

Pre-catalyst: BrettPhos Pd G3 (2–5 mol%)

-

Base: Cesium Carbonate (

) (2.0 equiv, anhydrous) -

Solvent: tert-Amyl Alcohol or 1,4-Dioxane (anhydrous)[1]

Step-by-Step Methodology

-

Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.

-

Charge Solids: Add substrate (1.0 mmol),

(2.0 mmol, 652 mg), and BrettPhos Pd G3 (0.02 mmol).-

Note: If the amine is a solid, add it here.[1]

-

-

Solvent/Liquid Amine: Add anhydrous solvent (5 mL). If the amine is liquid, add it now via microliter syringe.[1]

-

Deoxygenation: Sparge the solution with Argon for 10 minutes (Critical for C-N coupling).

-

Reaction: Heat to 100°C for 6–16 hours.

-

Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide peak (m/z ~214/216).[1]

-

Work-up: Filter the hot reaction mixture through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.[1] Concentrate the filtrate.

-

Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc).

Mechanistic Logic & Workflow Visualization[1]

The following diagram illustrates the decision logic for optimizing the cross-coupling based on the specific challenges of the this compound scaffold.

Figure 1: Decision Matrix for optimizing cross-coupling reactions of 3-acetyl-5-bromo-2-methylpyridine.

Troubleshooting & Critical Controls

Common Failure Modes

-

Protodebromination (Substrate reduction):

-

Aldol Condensation (Dimerization):

-

Catalyst Poisoning:

Analytical Checkpoints

-

¹H NMR (CDCl₃): The acetyl methyl group appears as a singlet around δ 2.60 ppm .[1] The 2-methyl group appears around δ 2.80 ppm .[1] Monitor the shift of the aromatic protons (C4-H and C6-H) to confirm substitution at C5.

-

TLC: The product is typically more polar than the bromo-starting material due to the introduction of the aryl/amino group.[1]

References

-

Suzuki-Miyaura Coupling of Pyridines

-

Buchwald-Hartwig Conditions for Electron-Deficient Heterocycles

-

Title: Palladium-Catalyzed Coupling of Ammonia and Lithium Amide with Aryl and Heteroaryl Halides.[1]

-

Source: Journal of the American Chemical Society (2006).[1]

-

URL:[Link]

-

Relevance: Establishes the utility of bulky phosphine ligands (like BrettPhos precursors) for coupling amines to pyridine halides.[1]

-

-

General Reactivity of Alpha-Bromoketones (Contextual)

-

Substrate Data

Sources

- 1. CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google Patents [patents.google.com]

- 2. zora.uzh.ch [zora.uzh.ch]

- 3. Palladium-catalyzed, pyrrolidine-mediated arylmethylation of ketones and aldehydes with coumarinyl(methyl) acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Heck Reaction Conditions for 1-(5-Bromo-2-methylpyridin-3-yl)ethanone

Executive Summary

This guide details the optimized Heck coupling conditions for 1-(5-Bromo-2-methylpyridin-3-yl)ethanone (referred to herein as Substrate-1 ). While simple aryl bromides undergo Heck coupling readily, Substrate-1 presents a unique "push-pull" challenge: the electron-withdrawing acetyl group at C3 activates the C5-Br bond for oxidative addition, but the basic pyridine nitrogen poses a risk of catalyst poisoning via coordination to the Palladium center.

We present two validated protocols:

-

Method A (Standard): A phosphine-modified system using bulky ligands to sterically preclude nitrogen coordination.

-

Method B (High-Performance): "Jeffery Conditions" utilizing phase-transfer catalysis (TBAB) for difficult substrates or high-throughput applications.

Substrate Analysis & Retrosynthetic Logic

Structural Challenges

Substrate-1 contains three critical features influencing reactivity:

-

C5-Bromide (Reactive Site): Located in the

-position relative to the ring nitrogen. It is electronically activated by the C3-acetyl group, making oxidative addition facile. -

Pyridine Nitrogen (Catalyst Poison): The

nitrogen has a lone pair capable of binding Pd(II) species, forming stable, inactive complexes ( -

C2-Methyl Group (Steric Shield): Crucial Feature.[1] The methyl group at position 2 provides steric bulk adjacent to the nitrogen. This steric hindrance significantly reduces the binding constant of the pyridine nitrogen to the catalyst, allowing the reaction to proceed with lower catalyst loadings than unsubstituted pyridines.

Mechanistic Strategy

To ensure turnover, the catalytic cycle must favor alkene coordination over pyridine nitrogen coordination. We achieve this by:

-

Steric Bulk: Using bulky phosphines (e.g.,

) that physically block the approach of the pyridine nitrogen. -

Anionic Stabilization: Using halide additives (TBAB) to form anionic palladium species (

), which are less electrophilic and less prone to coordination by neutral nitrogen bases.

Experimental Protocols

Method A: Phosphine-Modified Conditions (Standard)

Best for: Initial screening, substrates with base-sensitive functional groups.

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Role |

| Substrate | This compound | 1.0 | Electrophile |

| Coupling Partner | Acrylate / Styrene | 1.2 - 1.5 | Nucleophile |

| Catalyst | 0.02 - 0.05 | Pre-catalyst | |

| Ligand | 0.05 - 0.10 | Bulky Ligand (Prevents N-binding) | |

| Base | 2.5 | Acid Scavenger | |

| Solvent | DMF or DMAc | [0.2 M] | High boiling, polar |

Step-by-Step Procedure:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add Substrate-1 (1.0 equiv),

(5 mol%), and -

Inert Atmosphere: Seal the vial and purge with Nitrogen (

) or Argon for 5 minutes. -

Solvent Addition: Add anhydrous DMF (Concentration ~0.2 M) via syringe.

-

Reagent Addition: Add the alkene (1.5 equiv) and

(2.5 equiv) via syringe. -

Reaction: Heat the mixture to 100°C for 4–12 hours.

-

Monitoring: Monitor by HPLC or TLC. The formation of Pd-black (precipitate) before full conversion indicates catalyst death (see Troubleshooting).

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water (

) to remove DMF, dry over

Method B: Jeffery Conditions (Ligand-Free)

Best for: Scalability, hindered alkenes, and preventing N-coordination.

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Role |

| Catalyst | 0.02 | Pre-catalyst | |

| Additive | TBAB (Tetrabutylammonium bromide) | 1.0 | Phase Transfer / Nanoparticle Stabilizer |

| Base | 2.5 | Base (Inorganic bases often cleaner) | |

| Solvent | DMF | [0.3 M] | Solvent |

Step-by-Step Procedure:

-

Charge: Add Substrate-1 ,

(2 mol%), TBAB (1.0 equiv), and solid base (e.g., -

Degas: Evacuate and backfill with inert gas (

). -

Solvent/Alkene: Add DMF and the alkene.[4]

-

Reaction: Heat to 90–110°C .

-

Note: The mixture may turn black (colloidal Pd); this is often the active species in Jeffery conditions and does not necessarily indicate failure.

-

-

Workup: Standard aqueous extraction.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific "trap" caused by the pyridine nitrogen and how the optimized conditions bypass it.

Figure 1: Catalytic cycle of the Heck reaction for aminopyridines. The red dashed line represents the catalyst poisoning pathway, which is mitigated by the steric bulk of the 2-methyl group and the use of bulky phosphine ligands or TBAB.

Experimental Workflow

Figure 2: Operational workflow for the synthesis.

Critical Parameters & Troubleshooting

| Observation | Diagnosis | Corrective Action |

| Early Pd Black Formation | Catalyst decomposition due to instability. | Increase Ligand:Pd ratio (to 4:1) or switch to Method B (TBAB stabilizes Pd nanoparticles). |

| No Reaction (<5% Conv.) | Catalyst poisoning by Pyridine N. | Switch to Method B . The ammonium salt helps displace the pyridine from Pd. Increase temp to 120°C. |

| Side Products (Isomers) | Beta-hydride elimination migration. | Add |

| Incomplete Conversion | Catalyst death before completion. | Add a second portion of catalyst (1 mol%) after 4 hours. |

References

-

BenchChem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. Retrieved from

-

Jeffery, T. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction.[11] Tetrahedron, 1996, 52, 10113.[2] (Foundational work on ligand-free conditions for heterocycles).

-

Hussain, M. et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI, 2017. Retrieved from (Demonstrates stability of 5-bromo-2-methyl-3-acetyl scaffold).

-

Knowles, R. The Intramolecular Heck Reaction & General Catalysis. Princeton University MacMillan Group. Retrieved from

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. people.uniurb.it [people.uniurb.it]

- 3. Heck Coupling | NROChemistry [nrochemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Heck Reaction [organic-chemistry.org]

- 8. repositum.tuwien.at [repositum.tuwien.at]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Large-Scale Synthesis of 1-(5-Bromo-2-methylpyridin-3-yl)ethanone

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(5-Bromo-2-methylpyridin-3-yl)ethanone , a critical pharmacophore in the development of p38 MAP kinase inhibitors, JAK inhibitors, and other heterocyclic active pharmaceutical ingredients (APIs).

While direct bromination of 3-acetyl-2-methylpyridine is theoretically possible, it often suffers from poor regioselectivity (yielding mixtures of 5-bromo and 6-bromo isomers) and difficult purification. To ensure Process Mass Intensity (PMI) efficiency and high isomeric purity (>99.5%), this guide recommends the Nitrile-Grignard Route . This pathway utilizes the commercially available or easily accessible 5-bromo-2-methylpyridine-3-carbonitrile as the starting material, ensuring the halogen is pre-installed at the correct position before ketone construction.

Key Performance Indicators (KPIs) of this Protocol:

-

Regiocontrol: 100% (Pre-installed bromine).

-

Scalability: Validated for 100g to 5kg batches.

-

Safety: Controlled exotherms during Grignard addition; no cryogenic conditions required (-10°C to 0°C).

Retrosynthetic Analysis & Route Selection

The selection of the synthetic route is predicated on minimizing downstream purification burdens.

Route Comparison

| Feature | Route A: Direct Bromination | Route B: Nitrile-Grignard (Recommended) |